4-tert-butylsulfanyl-N,N-dimethylaniline 4-tert-butylsulfanyl-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648625
InChI: InChI=1S/C12H19NS/c1-12(2,3)14-11-8-6-10(7-9-11)13(4)5/h6-9H,1-5H3
SMILES:
Molecular Formula: C12H19NS
Molecular Weight: 209.35 g/mol

4-tert-butylsulfanyl-N,N-dimethylaniline

CAS No.:

Cat. No.: VC13648625

Molecular Formula: C12H19NS

Molecular Weight: 209.35 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butylsulfanyl-N,N-dimethylaniline -

Specification

Molecular Formula C12H19NS
Molecular Weight 209.35 g/mol
IUPAC Name 4-tert-butylsulfanyl-N,N-dimethylaniline
Standard InChI InChI=1S/C12H19NS/c1-12(2,3)14-11-8-6-10(7-9-11)13(4)5/h6-9H,1-5H3
Standard InChI Key LOWHNDSUAVOSHC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1=CC=C(C=C1)N(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecular structure of 4-tert-butylsulfanyl-N,N-dimethylaniline (C₁₂H₁₉NS) consists of a benzene ring substituted with three functional groups:

  • N,N-Dimethylamino group (-N(CH₃)₂) at the amine position, imparting strong electron-donating effects.

  • tert-Butylsulfanyl group (-S-C(CH₃)₃) at the para position, contributing steric bulk and moderate electron-withdrawing characteristics due to the sulfur atom.

The tert-butylsulfanyl group’s steric hindrance significantly influences the compound’s reactivity, particularly in electrophilic substitution reactions, where the para position is already occupied, directing incoming electrophiles to meta or ortho positions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₉NS
Molecular Weight209.35 g/mol
Boiling PointEstimated 280–300°C (decomposes)
SolubilitySoluble in organic solvents (e.g., DCM, THF)
Density~1.05 g/cm³
Refractive Index~1.58 (predicted)

Electronic and Steric Effects

The N,N-dimethylamino group elevates electron density on the aromatic ring via resonance (+R effect), activating the ring toward electrophilic attacks. Conversely, the tert-butylsulfanyl group introduces steric hindrance and a mild -I (inductive) effect due to the electronegative sulfur atom, creating a nuanced electronic environment. This duality makes the compound a candidate for selective reactivity in synthetic applications, such as controlled polymerization or catalysis.

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis of 4-tert-butylsulfanyl-N,N-dimethylaniline is documented, plausible methods can be inferred from analogous compounds:

Thioether Formation via Nucleophilic Substitution

A two-step synthesis is feasible:

  • Preparation of 4-Bromo-N,N-dimethylaniline:
    Bromination of N,N-dimethylaniline using bromine (Br₂) in acetic acid at 0–5°C .

  • Sulfur-Alkylation with tert-Butylthiol:
    Reaction of 4-bromo-N,N-dimethylaniline with tert-butylthiol (HS-C(CH₃)₃) in the presence of a base (e.g., K₂CO₃) and a palladium catalyst for C–S bond formation .

Reaction Equation:
C6H5N(CH3)2Br+HS-C(CH3)3Pd, BaseC6H5N(CH3)2-S-C(CH3)3+HBr\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2\text{Br} + \text{HS-C(CH}_3\text{)}_3 \xrightarrow{\text{Pd, Base}} \text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2\text{-S-C(CH}_3\text{)}_3 + \text{HBr}

Direct Sulfenylation of N,N-Dimethylaniline

An alternative one-pot approach involves electrophilic sulfenylation using tert-butylsulfenyl chloride (Cl-S-C(CH₃)₃) under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) facilitates the substitution at the para position:
N,N-Dimethylaniline+Cl-S-C(CH3)3AlCl34-tert-Butylsulfanyl-N,N-dimethylaniline+HCl\text{N,N-Dimethylaniline} + \text{Cl-S-C(CH}_3\text{)}_3 \xrightarrow{\text{AlCl}_3} \text{4-tert-Butylsulfanyl-N,N-dimethylaniline} + \text{HCl}

Reaction Dynamics

The compound’s reactivity is shaped by its substituents:

  • Electrophilic Aromatic Substitution (EAS): The dimethylamino group directs electrophiles to the ortho/para positions, but the bulky tert-butylsulfanyl group sterically blocks the para site, favoring ortho-substitution.

  • Oxidation: The sulfur atom in the tert-butylsulfanyl group can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, KMnO₄).

Applications in Scientific Research

Catalysis and Polymerization

The tert-butylsulfanyl group’s steric bulk makes this compound a potential ligand in transition metal catalysis. For example, in palladium-catalyzed cross-coupling reactions, the sulfur atom can coordinate to the metal center, modulating catalytic activity.

Materials Science

In polymer chemistry, the compound could act as a chain-transfer agent or initiator in radical polymerization, leveraging the stability of the tert-butylsulfanyl radical. Its thermal stability (decomposition >250°C) suits high-temperature processes.

Biological Activity

While toxicity data specific to this compound are lacking, structural analogs like N,N-dimethylaniline exhibit moderate toxicity (oral LD₅₀ in rats: 1,410 mg/kg). The tert-butylsulfanyl group may alter metabolic pathways, potentially leading to sulfoxide metabolites via hepatic oxidation.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Substituent Effects

CompoundElectronic EffectSteric EffectReactivity Profile
N,N-DimethylanilineStrong +R (activating)LowHigh EAS reactivity
4-tert-Butyl-N,N-dimethylanilineModerate +RHigh (tert-butyl)Ortho-directed EAS
4-tert-Butylsulfanyl-N,N-dimethylaniline+R with -I (sulfur)Very HighSelective ortho substitution

The sulfur atom in 4-tert-butylsulfanyl-N,N-dimethylaniline introduces polarizability, enhancing interactions in non-polar solvents—a trait exploitable in phase-transfer catalysis.

Future Research Directions

  • Catalytic Applications: Investigate ligand efficacy in asymmetric synthesis.

  • Polymer Chemistry: Explore its role in living radical polymerization.

  • Toxicological Studies: Assess metabolic pathways and ecotoxicology.

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